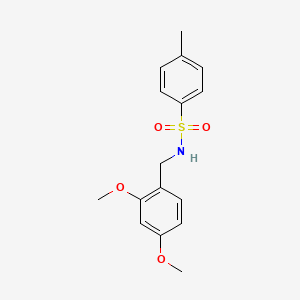

N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide

描述

属性

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-12-4-8-15(9-5-12)22(18,19)17-11-13-6-7-14(20-2)10-16(13)21-3/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKWLXNVJCWZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide typically involves the protection of sulfamate groups. One common method involves the reaction of 1,1′-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol to form an aryl 2-methyl-1H-imidazole-1-sulfonate . This intermediate is then N-methylated using trimethyloxonium tetrafluoroborate, followed by displacement with a dibenzylamine such as bis-2,4-dimethoxybenzylamine . The final step involves deprotection with trifluoroacetic acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave heating and high-yielding reactions ensures efficient production .

化学反应分析

Types of Reactions

N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

科学研究应用

Medicinal Chemistry

Inhibition of Carbonic Anhydrase Enzymes

One of the primary applications of N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide is its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial for maintaining acid-base balance in biological systems and are implicated in various diseases, including glaucoma and certain cancers. The compound's ability to inhibit CA can disrupt physiological processes, making it a candidate for therapeutic applications in treating these conditions.

Anticancer Activity

Recent studies have highlighted the potential of this sulfonamide in anticancer therapies. Its structural characteristics allow it to interact with biological targets effectively, enhancing its utility in drug development. For example, research has shown that derivatives of this compound can exhibit selective cytotoxicity against cancer cell lines, indicating its potential as a lead compound for further drug development .

Catalysis

C–N Bond Cleavage Reactions

this compound has been utilized in catalytic C–N bond cleavage reactions. Such reactions are essential in organic synthesis for creating complex molecules from simpler precursors. Studies have demonstrated that this compound can undergo reactions with various Lewis acids to yield products with high efficiency (up to 95% yield) under mild conditions . This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biochemical Studies

Protein Interaction Studies

The compound is also employed in biochemical research for studying protein interactions. Its ability to modify biomolecules allows researchers to investigate the dynamics of protein interactions and functions. This application is crucial for understanding cellular mechanisms and developing new therapeutic strategies.

Structural Characteristics

The molecular structure of this compound contributes significantly to its biological activity. The presence of methoxy groups enhances electron density on the benzene ring, facilitating interactions with various biological targets through hydrogen bonding and π-π stacking interactions .

Data Summary

Case Studies

-

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of related sulfonamides, compounds similar to this compound demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism involved disruption of telomerase activity, which is crucial for tumor progression . -

Case Study 2: Catalytic Efficiency

Research involving C–N bond cleavage using this compound showed that under optimized conditions with Lewis acids, the reaction yielded products with excellent efficiency (up to 95%). This highlights the compound's versatility as a catalyst in organic synthesis .

作用机制

The mechanism of action of N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the 2,4-dimethoxybenzyl group can enhance the compound’s stability and reactivity, facilitating its interactions with various pathways .

相似化合物的比较

Substituent Variations and Structural Features

The table below highlights key structural differences between DERXAA and similar compounds:

Key Observations :

- Electronic Effects : The 2,4-dimethoxy group in DERXAA provides electron-donating effects, enhancing solubility in polar solvents compared to halogenated analogs like N-(4-chlorobenzyl) derivatives .

- Hydrogen Bonding : DERXAA and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide both exhibit C–H⋯π interactions, absent in MILHIZ, which may influence crystal packing and stability .

Key Trends :

Physicochemical Properties

| Property | DERXAA | N-(4-Chlorobenzyl) Analog | MILHIZ |

|---|---|---|---|

| Solubility (Polar Solvents) | High (due to methoxy) | Moderate | Low (aniline derivative) |

| Melting Point | Not reported | 180–182°C | 165–167°C |

| LogP (Predicted) | 2.8 | 3.2 | 1.5 |

Notes:

生物活性

N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a benzene ring with additional methoxy and methyl substituents. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The synthesis typically involves a nucleophilic acyl substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride, leading to the formation of the sulfonamide linkage. Variations in reaction conditions can enhance yield and purity.

1. Enzyme Inhibition

This compound has been identified as an inhibitor of carbonic anhydrase enzymes. This inhibition disrupts physiological processes such as bicarbonate transport and pH regulation, making it a candidate for therapeutic applications in conditions like glaucoma and certain cancers .

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays revealed IC50 values indicating potent activity against K-562 (human leukemia) and MCF-7 (breast cancer) cells. The compound's mechanism appears to involve apoptosis induction, which is critical for its anticancer properties .

Case Studies

Several case studies have been conducted to elucidate the biological activity of this compound:

- Study on Anticancer Activity : A study evaluated the compound's effects on K-562 and MCF-7 cell lines, revealing that it had an IC50 value significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy .

- Enzyme Interaction Studies : Investigations into the interaction with carbonic anhydrase showed that the compound forms stable complexes through hydrogen bonding and π-π stacking interactions, which are crucial for its inhibitory activity .

Table of Biological Activities

常见问题

Q. What are the optimal synthetic routes for preparing N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide, and how can reaction progress be effectively monitored?

- Methodological Answer : The synthesis typically involves sulfonylation of 2,4-dimethoxybenzylamine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base). Key intermediates should be purified via recrystallization or column chromatography. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization or iodine staining . For quantitative analysis, H NMR spectroscopy is employed to confirm intermediate formation and final product purity. Controlled temperature (0–5°C during sulfonylation) and inert atmospheres (e.g., nitrogen) minimize side reactions such as oxidation or hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing the structural purity of this compound?

- Methodological Answer :

- H/C NMR : Essential for confirming the integration of aromatic protons (e.g., 2,4-dimethoxybenzyl group) and sulfonamide NH resonance (δ ~7–9 ppm). Splitting patterns validate substituent positions .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm) and methoxy C-O vibrations (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, ensuring absence of byproducts .

Q. What are the common applications of this compound in medicinal chemistry research?

- Methodological Answer : Sulfonamide derivatives are explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents. For example, structural analogs like N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide exhibit anticonvulsant activity in rodent models . Researchers screen bioactivity via in vitro assays (e.g., enzyme inhibition kinetics) followed by in vivo toxicity profiling .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., carbonic anhydrase IX) using software like AutoDock Vina. Focus on hydrogen bonding between sulfonamide S=O and active-site zinc ions .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives across studies?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to rule out false positives .

- Structural Analog Comparison : Compare results with analogs like N-(4-methoxyphenyl)benzenesulfonamide to identify substituent-specific effects .

- Solvent/Protonation State Control : Ensure consistency in assay pH (e.g., sulfonamide pKa ~10–11) and solvent polarity (e.g., DMSO vs. aqueous buffer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。